molecular formula C8H6FNO B8135034 2-Fluoro-5-(methoxy-d3)benzonitrile

2-Fluoro-5-(methoxy-d3)benzonitrile

Cat. No.: B8135034
M. Wt: 154.16 g/mol
InChI Key: VBZLRHYLNXWZIU-FIBGUPNXSA-N
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Description

2-Fluoro-5-(methoxy-d3)benzonitrile is a chemical compound that belongs to the class of fluorinated benzonitriles. This compound is characterized by the presence of a fluorine atom at the second position, a trideuteriomethoxy group at the fifth position, and a nitrile group attached to a benzene ring. The incorporation of deuterium atoms in the methoxy group enhances its stability and alters its chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

The synthesis of 2-Fluoro-5-(methoxy-d3)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nucleophilic Substitution:

    Deuteration: The methoxy group is deuterated by reacting with deuterated methanol under specific conditions to replace hydrogen atoms with deuterium.

    Nitrile Formation: The nitrile group is introduced through a reaction with a suitable cyanating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-Fluoro-5-(methoxy-d3)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form larger molecular structures.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-5-(methoxy-d3)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways due to its stability and unique isotopic labeling.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxy-d3)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and deuterium labeling can influence the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

2-Fluoro-5-(methoxy-d3)benzonitrile can be compared with other fluorinated benzonitriles, such as:

The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and provides distinct advantages in research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-(trideuteriomethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLRHYLNXWZIU-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-Chloro-1-fluoro-4-methoxy-benzene (10.4 grams, 65.0 mmole), CuCN (6.4 grams, 71.0 mmole) and N-methylpyrrolidinone (100 ml) was refluxed for 18 hours. An additional 2.3 g CuCN was added, and the mixture was refluxed for 40 hours. The mixture was poured into 300 ml ice water and stirred for 10 minutes. This was poured into 100 ml methylene chloride and the layers were separated. The mixture was washed with water, dried over MgSO4, filtered, and concentrated to a solid (2.8 g). MW 137.12; MS (m/e) 137(M+).
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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